5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJMFKBDCJXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649657 | |
| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187399-90-2 | |
| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
Synthesis of 4-Chloro-3-nitrobenzamidoxime :
-
Cyclocondensation Reaction :
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Combine the amidoxime with chloromethyl acetyl chloride in dichloromethane (DCM) at 0°C.
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Add triethylamine (1.2 equiv) dropwise to neutralize HCl byproducts.
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Mechanism : Nucleophilic attack by the amidoxime’s oxygen on the acyl chloride, followed by cyclodehydration.
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-
Workup :
Key Challenges:
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Regioselectivity : Competing 1,3,4-oxadiazole formation is minimized by using electron-deficient aryl groups (e.g., nitro), which favor 1,2,4-oxadiazole formation.
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Chloromethyl Stability : Chloromethyl acetyl chloride is moisture-sensitive; reactions require anhydrous conditions.
Post-Cyclization Chlorination of Methyl-Substituted Intermediates
An alternative approach introduces the chloromethyl group after oxadiazole ring formation. This avoids handling unstable chloromethyl acyl chlorides.
Procedure:
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Free-Radical Chlorination :
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Workup :
Optimization Considerations:
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Selectivity : Use stoichiometric Cl2 and controlled reaction time to favor monochlorination.
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Side Products : Dichloromethyl and trichloromethyl derivatives may form, requiring careful chromatography.
One-Pot Staudinger/Aza-Wittig Reaction
Adapting methodologies from bis-oxadiazole synthesis, this route employs diazidoglyoxime esters and triphenylphosphine (PPh3) for simultaneous oxadiazole formation and functionalization.
Procedure:
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Prepare Diazidoglyoxime Ester Intermediate :
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Staudinger Reaction :
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Aza-Wittig Cyclization :
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Chloromethylation :
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Workup :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range | Purity |
|---|---|---|---|---|
| Cyclocondensation | High regioselectivity; minimal steps | Requires unstable chloromethyl acyl chloride | 60–70% | >95% (HPLC) |
| Post-Chlorination | Avoids sensitive reagents | Low selectivity; side products | 50–55% | 85–90% |
| Staudinger/Aza-Wittig | One-pot synthesis; scalable | Complex intermediate handling | 65–75% | >90% |
Characterization and Validation
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Melting Point : Predicted 62–65°C (analogous to 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, mp 60°C).
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Spectroscopic Data :
Industrial-Scale Considerations
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Cost Efficiency : Cyclocondensation is preferred due to lower reagent costs (hydroxylamine: $50/kg vs. PPh3: $200/kg).
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Safety : Post-chlorination requires Cl2 gas handling infrastructure, limiting scalability.
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Green Chemistry : Staudinger/Aza-Wittig generates PPh3=O waste, necessitating recycling protocols.
Emerging Methodologies
Chemical Reactions Analysis
5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Scientific Research Applications
5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can also interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chloro-3-nitrophenyl group in the target compound provides stronger electron withdrawal compared to phenyl or methylphenyl substituents. This enhances electrophilicity at the chloromethyl site, facilitating reactions like cyanation to form trisubstituted acetonitriles .
- Halogen Effects : Bromomethyl analogs (e.g., B1) exhibit higher molecular weights and altered reactivity profiles compared to chloromethyl derivatives, impacting their utility in cross-coupling reactions .
- Fluorinated Derivatives : Trifluoromethyl-substituted oxadiazoles (e.g., 6b) demonstrate improved lipophilicity and metabolic stability, making them attractive for drug design .
Biological Activity
5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole (CAS RN: 187399-90-2) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C9H5Cl2N3O3
- Molecular Weight : 272.97 g/mol
- IUPAC Name : 5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
- PubChem CID : 25418112
The structure of this compound includes a nitrophenyl group and a chloromethyl substituent, which are believed to contribute to its biological activity.
Biological Activities
Research indicates that derivatives of the oxadiazole ring exhibit a wide range of biological activities including:
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Antimicrobial Activity :
- Oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics like amoxicillin .
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Antitumor Activity :
- The compound has been evaluated for its anticancer potential using MTT assays against several cancer cell lines including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung). Results indicated that certain derivatives exhibited IC50 values ranging from 0.010 μM to 18.50 μM, suggesting potent antitumor activity .
- Antiviral Activity :
- Antioxidant Activity :
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is significantly influenced by their structural components. Modifications such as the introduction of electron-withdrawing groups (e.g., nitro or chloro groups) have been shown to enhance activity. For example:
- Substituting the phenyl ring with various groups like p-Cl or p-NO2 increases antimicrobial and anticancer activities.
| Substituent | Biological Activity Impact |
|---|---|
| p-Cl | Enhanced activity |
| p-NO2 | Enhanced activity |
| Methylthio to Methylsulfonyl | Increased activity |
Case Studies
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Antitumor Study :
A study by Srinivas et al. evaluated several oxadiazole derivatives for their anticancer effects using different cancer cell lines. The results indicated that compounds with specific substitutions showed significantly higher potency than traditional chemotherapy agents . -
Antimicrobial Evaluation :
Bhat et al. synthesized a series of oxadiazole derivatives and tested them against pathogenic bacteria and fungi. Their findings highlighted that certain derivatives had comparable or superior antimicrobial effects compared to standard treatments .
Q & A
What are the established synthetic routes for 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole?
Basic
The compound is typically synthesized via cyclization reactions using substituted benzamidines or hydrazides. A common approach involves:
Precursor preparation : Reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole with nitro-substituted aromatic acids or acyl chlorides under reflux conditions.
Cyclization : Heating the intermediate in pyridine or ethanol with catalysts like ammonium acetate, followed by purification via column chromatography or recrystallization .
Characterization : Confirmation using IR (C=N stretching ~1600 cm⁻¹), NMR (δ 4.5–5.5 ppm for chloromethyl protons), and mass spectrometry (m/z consistent with molecular weight ~274–338) .
What spectroscopic methods are critical for confirming the compound’s structural integrity?
Basic
A multi-technique approach is essential:
How does the chloromethyl group influence reactivity in derivatization?
Advanced
The chloromethyl (-CH₂Cl) moiety serves as a versatile handle for nucleophilic substitution. Key strategies include:
- Amination : React with primary/secondary amines (e.g., benzylamine, cyclohexylamine) in anhydrous ether to form 5-(aminomethyl) derivatives. Optimize by adjusting stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hours) .
- Thioether Formation : Use NaSH or thiols in DMF at 60°C to introduce thiolated side chains. Monitor via TLC (hexane:ethyl acetate 7:3) .
Challenge : Competing hydrolysis of -CH₂Cl in protic solvents. Solution : Use dry solvents and inert atmosphere .
How can researchers resolve contradictions in spectral data during characterization?
Advanced
Conflicting data (e.g., unexpected NMR splitting or IR shifts) may arise from:
- Tautomerism : Oxadiazole rings can exhibit tautomeric shifts. Use computational tools (DFT) to predict stable tautomers .
- Impurities : Residual solvents or byproducts mimic spectral signals. Mitigation : Purify via repeated recrystallization (e.g., dichloromethane/hexane) or HPLC .
- Dynamic Effects : Rotamers in chloromethyl groups broaden NMR peaks. Acquire spectra at higher temperatures (e.g., 50°C in DMSO-d₆) .
What strategies enhance bioactivity in oxadiazole derivatives?
Advanced
Structure-activity relationship (SAR) studies suggest:
- Nitro Group Positioning : Para-nitro groups on the phenyl ring improve antimicrobial activity (e.g., MIC ~12.5 µg/mL against S. aureus) .
- Heterocyclic Fusion : Introducing fused rings (e.g., triazolo-isoquinolines) enhances DNA intercalation potential .
- Functionalization : Replace chloromethyl with trifluoromethyl groups to boost metabolic stability. Optimize via in vitro assays (e.g., CYP450 inhibition studies) .
How to optimize reaction yields in large-scale syntheses?
Advanced
Key parameters:
- Catalysis : Use microwaves (300 W, 5–6 min) for rapid cyclization, improving yields from 65% to 85% .
- Solvent Selection : Pyridine enhances acylation efficiency but requires post-reaction neutralization. Ethanol balances cost and safety .
- Purification : Gradient column chromatography (silica gel, hexane → ethyl acetate) isolates high-purity product (>98%) .
What crystallographic data elucidate the compound’s solid-state behavior?
Advanced
Single-crystal X-ray diffraction reveals:
- Planarity : Oxadiazole and phenyl rings are nearly coplanar (dihedral angle <10°), favoring π-π stacking in crystal lattices .
- Intermolecular Interactions : C-H···Cl hydrogen bonds (2.8–3.0 Å) stabilize supramolecular chains. Use Mercury software to model packing .
- Thermal Stability : Melting points >400 K correlate with rigid, planar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
